alpha-Fluorophenylacetic acid

Description

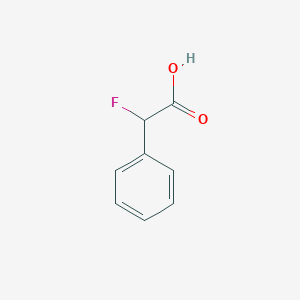

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPPNMLQNZHDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00901720 | |

| Record name | NoName_860 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1578-63-8 | |

| Record name | α-Fluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1578-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for α Fluorophenylacetic Acid and Its Derivatives

Asymmetric Synthesis Approaches

The development of stereoselective methods to introduce a fluorine atom at the α-position to a carbonyl group is a key focus in organofluorine chemistry. beilstein-journals.orgnih.gov These asymmetric syntheses are crucial for obtaining enantiomerically pure α-fluorinated compounds.

Enzyme-Catalyzed Synthesis

Biocatalysis offers a powerful and highly selective method for the synthesis of chiral molecules. Enzymes can operate under mild conditions and often exhibit high enantioselectivity, making them ideal for the synthesis of optically pure compounds like (R)-α-fluorophenylacetic acid. researchgate.net

A noteworthy enzymatic approach involves the use of arylmalonate decarboxylase (AMDase) from Escherichia coli. tandfonline.comnih.gov This enzyme facilitates the asymmetric decarboxylation of α-fluorophenylmalonic acid. nih.govtandfonline.com The gene encoding for AMDase can be overexpressed in E. coli, allowing for the large-scale production of the enzyme. tandfonline.com Both purified AMDase and crude enzyme preparations from E. coli have been shown to be effective in catalyzing the conversion of α-fluorophenylmalonic acid dipotassium (B57713) salt to (R)-α-fluorophenylacetic acid with high enantiomeric excess (>99% e.e.) and in quantitative yield. tandfonline.comnih.govtandfonline.com

The substrate, α-fluorophenylmalonic acid dipotassium salt, is typically prepared in a multi-step synthesis starting from ethyl α-bromophenylacetate. tandfonline.comnih.govtandfonline.com This enzymatic method provides an efficient route to (R)-α-fluorophenylacetic acid, a useful chiral derivatizing reagent. tandfonline.com

Arylmalonate decarboxylase is a cofactor-independent enzyme that catalyzes the decarboxylation of arylmalonic acids. researchgate.netresearchgate.net The proposed mechanism involves the binding of the substrate to the enzyme's active site, followed by decarboxylation to form an enolate intermediate. This intermediate is then enantioselectively protonated to yield the chiral α-aryl carboxylic acid. researchgate.net The enzyme's active site provides a chiral environment that dictates the stereochemical outcome of the protonation step. researchgate.net

While the natural substrate and function of AMDase remain unknown, its broad substrate tolerance has made it a valuable biocatalyst. researchgate.net Studies with substrates like α,α-difluorophenylacetate have provided insights into the enzyme's mechanism, suggesting that the enzyme abstracts a methylene (B1212753) hydrogen atom. escholarship.orgresearchgate.net

The subsequent enzymatic decarboxylation using either purified or crude AMDase from E. coli proceeds efficiently. tandfonline.comnih.gov For instance, a reaction using the purified enzyme on the dipotassium salt of α-fluorophenylmalonic acid can be completed in 40 minutes at 35°C. tandfonline.com This preparative-scale method establishes an efficient pathway for producing highly enantiomerically enriched (R)-α-fluorophenylacetic acid. tandfonline.comtandfonline.com

| Starting Material | Key Reagents/Enzyme | Product | Enantiomeric Excess (e.e.) | Yield |

| Ethyl α-bromophenylacetate | 1. Fluoride (B91410) ion2. Ethoxycarbonylation3. Arylmalonate Decarboxylase (from E. coli) | (R)-α-Fluorophenylacetic acid | >99% | Quantitative (enzymatic step) |

Zwitterionic Aza-Claisen Rearrangement in Chiral α-Fluoroamide and α-Fluoro-γ-Lactone Synthesis

An alternative asymmetric approach to α-fluorinated compounds utilizes the zwitterionic aza-Claisen rearrangement. beilstein-journals.orgnih.govnih.gov This method involves the reaction of α-fluoroacid chlorides with homochiral N-allylpyrrolidines. beilstein-journals.orgnih.govbeilstein-journals.org For example, the reaction of 2-fluorophenylacetic acid chloride with N-allyl-(S)-2-(methoxymethyl)pyrrolidine, catalyzed by Yb(OTf)₃, produces N-(α-fluoro-γ-vinylamide)pyrrolidine products with very high diastereoselectivity (99% de). beilstein-journals.orgnih.govresearchgate.net

These α-fluoroamide products are versatile intermediates that can be converted into other valuable chiral molecules. nih.gov For instance, they can undergo iodolactonization to form α-fluoro-γ-lactones with good diastereoselectivity. beilstein-journals.orgnih.govresearchgate.net This rearrangement provides a competitive alternative to asymmetric electrophilic fluorination strategies. beilstein-journals.orgnih.gov

| Reactants | Catalyst | Product | Diastereomeric Excess (de) |

| 2-Fluorophenylacetic acid chloride and N-allyl-(S)-2-(methoxymethyl)pyrrolidine | Yb(OTf)₃ | N-(α-fluoro-γ-vinylamide)pyrrolidine | 99% |

Stereoselective Fluorination of Enolates

The direct fluorination of enolates using electrophilic fluorinating reagents is a common strategy for synthesizing α-fluorocarbonyl compounds. beilstein-journals.orgnih.gov Achieving stereoselectivity in this reaction is a significant area of research. researchgate.net

One approach involves the use of chiral auxiliaries. For instance, chiral imide enolates can be fluorinated with high diastereoselectivity using reagents like N-fluorobenzenesulfonimide (NFSI). researchgate.net The chiral auxiliary directs the approach of the fluorinating agent, leading to a preferred stereoisomer. After the fluorination step, the auxiliary can be removed to yield the desired enantiopure α-fluorocarboxylic acid or a derivative thereof. researchgate.net This method has been used to prepare α-fluoro acids with 78–90% enantiomeric excess. researchgate.net

Electrochemical Synthesis

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis. They often proceed under mild conditions and can avoid the use of hazardous reagents.

The electrochemical carboxylation of α,α-difluorotoluene derivatives provides an effective route to α-fluorophenylacetic acids. uq.edu.auresearchgate.netthieme-connect.com This reaction involves the electrochemical reduction of the α,α-difluorotoluene derivative in the presence of carbon dioxide. thieme-connect.com Typically, this is carried out in an undivided cell using a platinum plate as the cathode and a sacrificial magnesium rod as the anode. thieme-connect.comthieme-connect.com The process results in the reductive cleavage of a carbon-fluorine bond and the subsequent fixation of carbon dioxide at the benzylic position. thieme-connect.com Good yields of the corresponding α-fluorophenylacetic acids are generally obtained under an atmospheric pressure of carbon dioxide. uq.edu.authieme-connect.com This method has been shown to be applicable to a variety of mono-, di-, and trifluoroalkylarenes. researchgate.net

| Starting Material | Product | Yield (%) |

| α,α-Difluorotoluene | α-Fluorophenylacetic acid | Good |

| Substituted α,α-difluorotoluenes | Substituted α-fluorophenylacetic acids | Good |

Table 1: Examples of Electrochemical Carboxylation of α,α-Difluorotoluene Derivatives. uq.edu.auresearchgate.netthieme-connect.comthieme-connect.com

The electrochemical carboxylation method has been successfully applied to the synthesis of α-fluorinated analogues of nonsteroidal anti-inflammatory drugs (NSAIDs). uq.edu.authieme-connect.comresearchgate.net For instance, fluorinated versions of ibuprofen (B1674241) and flurbiprofen (B1673479) have been prepared using this approach. researchgate.netnih.gov This strategy avoids the use of hazardous fluorinating agents like diethylaminosulfur trifluoride (DAST), perchloryl fluoride (FClO3), and acetyl hypofluorite (B1221730) (AcOF) that were previously employed for synthesizing these compounds. nih.gov The synthesis of these α-fluorinated NSAIDs demonstrates the practical utility of electrochemical carboxylation in medicinal chemistry. uq.edu.auresearchgate.net

Nucleophilic Fluorination Strategies

Nucleophilic fluorination is a common method for introducing fluorine into organic molecules. However, it can be plagued by side reactions such as elimination and rearrangement.

The inherent basicity and low solubility of many fluoride sources can lead to challenges in nucleophilic fluorination reactions. ucla.edu To address these issues, various strategies have been developed. One approach is the development of novel fluorinating reagents. For example, PyFluor is a stable and cost-effective deoxyfluorination reagent that can fluorinate a wide range of alcohols with minimal formation of elimination byproducts. ucla.edu Another strategy involves using benzoyl fluoride as a latent source of fluoride anion, which can be activated by a Lewis base to act as a potent nucleophilic fluorinating agent. ucla.edu Furthermore, the use of unbalanced ion pair promoters, consisting of a bulky cation and a small anion, has been shown to significantly accelerate nucleophilic fluorinations with potassium fluoride. organic-chemistry.org

Palladium-Catalyzed C-H Activation and Fluorination

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering atom-economical and efficient pathways to complex molecules.

Direct β-C(sp³)–H Fluorination of Carboxylic Acids

A significant advancement in fluorination chemistry is the direct palladium-catalyzed β-C(sp³)–H fluorination of free carboxylic acids. researchgate.netacs.org This method provides a direct route to β-fluorinated carboxylic acids, which are valuable building blocks. The process involves the activation of a C(sp³)–H bond at the β-position of a carboxylic acid, facilitated by a palladium(II) catalyst. acs.org

The reaction's success often hinges on the use of specific additives. For instance, the addition of silver(I) oxide (Ag₂O) and pivalic acid has been found to be crucial for the transformation to proceed effectively. acs.orgnih.gov The proposed catalytic cycle involves the formation of a C-H activated palladacycle, followed by oxidative addition with a fluorinating agent to form a Pd(IV) intermediate. chemrxiv.org Subsequent reductive elimination then furnishes the C-F bond and regenerates the Pd(II) catalyst. researchgate.netchemrxiv.org The rational design of oxidizing reagents is a key aspect of this methodology, introducing an additional layer of control to the C-H activation process. researchgate.netresearchgate.net This approach represents a rare example of C-H fluorination that combines a nucleophilic fluoride source with an external oxidant. chemrxiv.org

Table 1: Key Features of Direct β-C(sp³)–H Fluorination of Carboxylic Acids

| Feature | Description |

| Catalyst | Palladium(II) |

| Key Additives | Ag₂O, Pivalic Acid |

| Proposed Intermediate | Pd(IV) species |

| Significance | Direct conversion of C-H to C-F bonds in free carboxylic acids |

Ligand-Accelerated ortho-C–H Olefination

Ligand-accelerated ortho-C–H olefination of phenylacetic acids is another powerful palladium-catalyzed transformation. researchgate.netnih.govorgsyn.org This method allows for the introduction of an olefinic group at the ortho position of the phenyl ring. Mono-N-protected amino acids (MPAA) have been identified as highly effective ligands in accelerating these reactions. nih.govorgsyn.org The MPAA ligands are believed to facilitate the C-H cleavage step, which is often the rate-determining step in the catalytic cycle. orgsyn.org

The reaction tolerates a wide range of substituents on the phenylacetic acid, including both electron-donating and electron-withdrawing groups. nih.gov Furthermore, the methodology has been successfully applied to the synthesis of derivatives of commercial non-steroidal anti-inflammatory drugs like ketoprofen (B1673614) and naproxen. nih.gov An optimized protocol has been developed to make the reaction more amenable to large-scale synthesis by reducing the equivalents of the olefin and the MPAA ligand and increasing the reaction concentration. nih.gov The use of a monodentate quinoline-based ligand has also been shown to be crucial for the olefination of phenylacetic amides with unactivated aliphatic alkenes, using molecular oxygen as the terminal oxidant. rsc.orgrsc.org

Other Synthetic Routes

Beyond palladium-catalyzed methods, several other synthetic strategies have been successfully employed to produce α-fluorophenylacetic acid and its derivatives.

Conversion from α-Bromophenylacetate via Nucleophilic Fluoride Substitution

This malonic acid derivative can then undergo an asymmetric decarboxylation catalyzed by the enzyme arylmalonate decarboxylase to yield (R)-α-fluorophenylacetic acid with high enantiomeric excess. nih.govtandfonline.comresearchgate.netresearchgate.net This chemoenzymatic approach highlights the synergy between traditional organic synthesis and biocatalysis for producing enantiomerically pure compounds.

Rearrangement Reactions for α-Ketoamides

The synthesis of α-ketoamides, which can be precursors to α-amino acids and other valuable compounds, can be achieved through various oxidative methods. organic-chemistry.orgacs.org While not a direct synthesis of α-fluorophenylacetic acid, the rearrangement of related structures is a relevant synthetic strategy. For example, the stereospecific BF₃-mediated α-ketol rearrangement of β-hydroxy-α-ketoamides can yield isolable 2-difluoroboranyloxy-3-keto-amides. acs.org These intermediates exhibit novel reactivity and can be further transformed. acs.org The direct synthesis of α-ketoamides from ketones via oxidative C-C bond cleavage has also been reported, although this method can be limited by the availability of starting materials. mdpi.com

Preparation of α-Cyano-α-fluorophenylacetic Acid Analogs

α-Cyano-α-fluorophenylacetic acid (CFPA) and its analogs are valuable as chiral derivatizing agents for determining the enantiomeric excess of alcohols and amines using ¹⁹F NMR spectroscopy. researchgate.netacs.org The synthesis of optically active CFPA has been achieved through the nitrosation and subsequent thermal decomposition of diastereomeric N-(1-phenylethyl)amides. researchgate.net Another approach involves the fluorination of ethyl α-cyano-p-tolylacetate with FClO₃, followed by a kinetic resolution of the resulting racemic ethyl ester using Candida rugosa lipase (B570770) to obtain the optically pure α-cyano-α-fluoro-p-tolylacetic acid (CFTA). nih.gov These reagents are often superior to the more traditional Mosher's acid (MTPA), providing larger chemical shift differences in the NMR spectra of the diastereomeric derivatives, which simplifies the analysis of enantiomeric purity. researchgate.netdiva-portal.org

Table 2: Comparison of Chiral Derivatizing Agents

| Reagent | Full Name | Advantage |

| CFPA | α-Cyano-α-fluorophenylacetic acid | Larger ¹⁹F NMR chemical shift differences |

| CFTA | α-Cyano-α-fluoro-p-tolylacetic acid | Superior for e.e. determination in compounds with remote chiral centers |

| MTPA | α-Methoxy-α-(trifluoromethyl)phenylacetic acid | Commonly used standard |

Reactivity and Reaction Mechanisms

Reaction Pathways and Intermediates

The behavior of alpha-fluorophenylacetic acid in chemical reactions is governed by the formation of specific transient species that dictate the subsequent reaction course and final products.

Formation of C1-ammonium Enolates

C1-ammonium enolates are potent reactive intermediates used in the enantioselective α-functionalization of carboxylic acid derivatives. nih.govresearchgate.net Their generation is typically achieved through the reaction of a tertiary amine Lewis base catalyst, such as an isothiourea, with an activated carboxylic acid precursor, like an anhydride (B1165640) or acyl imidazole. nih.govresearchgate.net This catalytic cycle allows for various enantioselective C-C and C-X bond-forming reactions. nih.gov However, the direct generation of C1-ammonium enolates from this compound is not a well-documented pathway in the reviewed scientific literature. The methods generally rely on other forms of carboxylic acid derivatives or precursors. nih.govresearchgate.net

Investigation of Carbonium Ion Formation

The formation of a carbonium ion (carbocation) intermediate is a significant aspect of the reactivity of this compound, particularly under electrolytic conditions. During the electrolysis of α-fluorophenylacetic acid, the observed formation of benzaldehyde (B42025) as the sole product strongly suggests a pathway involving a carbonium ion. This is considered a much more probable route than one that would lead to radical-based products like Kolbe dimers. The instability of the intermediate radical, influenced by the fluorine atom, likely promotes the loss of carbon dioxide and an electron to form a carbocation, which then reacts to form the carbonyl product.

Role of Michael Acceptors in Heterocycle Formation

While α-fluoro-substituted compounds, such as α-fluoro-α-nitro esters and alkanes, have been utilized as reaction partners in asymmetric Michael additions, their subsequent conversion can lead to the formation of heterocyclic structures like optically enriched tetrahydropyrimidines. nih.gov This demonstrates the utility of the Michael addition pathway for creating complex fluorinated molecules. nih.govnih.gov However, the specific role of this compound itself as a Michael acceptor for the direct formation of heterocycles is not extensively detailed in the examined literature.

Electrolytic Reactions

The electrolysis of this compound provides insight into its electrochemical behavior and the stability of its intermediates, especially when compared to other halogenated analogues.

Electrolysis of α-Fluorophenylacetic Acid and its Products

The electrolysis of α-fluorophenylacetic acid in a methanol (B129727) solvent does not result in the formation of a Kolbe dimer. researchgate.net Instead, the reaction proceeds to yield benzaldehyde as the primary and sole organic product. researchgate.net This outcome is indicative of a reaction pathway that favors the formation of a carbonium ion intermediate over the radical-radical coupling required for dimerization.

Comparison with α-Bromocarboxylic Acid Electrolysis

A comparative analysis reveals a stark difference in the electrolytic behavior of α-fluorophenylacetic acid and its bromine-containing counterpart. The electrolysis of α-bromocarboxylic acids, such as α-bromophenylacetic acid, in methanol does not produce a Kolbe dimer. researchgate.net The main products are the corresponding hydrogen ester and bromoester. researchgate.net This contrasts with the formation of benzaldehyde from the fluoro-analogue, highlighting the significant influence of the α-halogen on the reaction pathway and product distribution.

Table 1: Comparison of Electrolysis Products in Methanol

| Starting Compound | Major Products | Kolbe Dimer Formation |

| α-Fluorophenylacetic Acid | Benzaldehyde researchgate.net | No researchgate.net |

| α-Bromophenylacetic Acid | Hydrogen Ester, Bromoester researchgate.net | No researchgate.net |

Conformational Analysis and Molecular Interactions

The spatial arrangement of atoms and the intricate dance of molecular orbitals in α-fluorophenylacetic acid and its derivatives are critical to understanding their reactivity and stereochemical behavior. Theoretical studies, particularly using ab initio molecular orbital calculations, have shed light on the conformational preferences and the underlying electronic interactions that govern them.

Theoretical investigations into the conformational preferences of α-cyano-α-fluorophenylacetic acid (CFPA) methyl ester, a model system for related chiral derivatizing agents, have been conducted using Density Functional Theory (DFT) and Møller-Plesset (MP2) calculations. nih.govacs.org These studies have identified two stable conformations for the methyl ester of CFPA. nih.govacs.orgresearchgate.net

These conformations are characterized by the relative orientation of the carbon-fluorine (C-F) bond and the carbonyl (C=O) bond. nih.govacs.orgresearchgate.net The two stable conformers are designated as syn and anti, where the C-F bond is either on the same side or the opposite side of the C=O bond, respectively. nih.govacs.org

A key finding from these computational studies is the small energy difference between the syn and anti conformations. At the MP2(fc)/6-31++G(d,p) level of theory, this energy difference (ΔEanti-syn) was determined to be a mere 0.9 kcal mol⁻¹. nih.govacs.org A similar value of 0.79 kcal mol⁻¹ was obtained using the B3LYP level of theory. acs.org This indicates that while there is a preferred conformation, both are significantly populated at room temperature.

The conformational stability of α-cyano-α-fluorophenylacetic acid methyl ester is not dictated by simple steric effects but rather by complex electronic interactions known as hyperconjugation. nih.govacs.orgresearchgate.net Natural Bond Orbital (NBO) analysis and calculations using the Orbital Deletion Procedure technique have revealed that hyperconjugative interactions are the primary factors governing the conformational preference. nih.govacs.orgresearchgate.net

Several key hyperconjugative interactions have been identified as being responsible for the observed conformational preferences:

σ-(σ+π)(C=O) and σ-σ*(Ph) interactions:** These interactions involve the donation of electron density from sigma bonding orbitals to the antibonding orbitals of the carbonyl group and the phenyl ring. nih.govacs.org

π(Ph)-σ interactions:* This involves the delocalization of electron density from the pi orbitals of the phenyl ring into sigma antibonding orbitals. nih.govacs.org

These interactions, which involve charge transfer between localized donor and unoccupied acceptor orbitals, are crucial in stabilizing the preferred conformations. researchgate.net Specifically, for the syn conformation, charge transfers occur from the σ(C-C) + σ(C-C) donor orbitals to the σ(C=O) and π(C=O) acceptor orbitals. researchgate.net In contrast, for the anti conformation, these interactions are less favorable. The anti-like arrangement of certain orbitals leads to a favorable overlap in the syn conformation, particularly the interaction between σ(C-C) + σ(C-C) and π*(C=O). researchgate.net

The presence of a fluorine atom directly on a stereogenic center has a profound impact on the molecule's properties and reactivity. nih.govacs.org The high electronegativity of fluorine can influence the electronic environment of the chiral center, affecting the stability of different conformations and the stereochemical outcome of reactions.

In the context of α-cyano-α-fluorophenylacetic acid esters, the fluorine atom plays a crucial role in establishing the conformational preferences discussed above. nih.govacs.org The electronic interactions involving the C-F bond, including hyperconjugation, are central to determining which spatial arrangement of the molecule is more stable. researchgate.net

The development of chiral derivatizing agents like α-cyano-α-fluorophenylacetic acid (CFPA) and α-cyano-α-fluoro-p-tolylacetic acid (CFTA) highlights the importance of the fluorine atom. researchgate.net The unique chiral fluorine structure in these reagents is instrumental in their application for determining the absolute configuration of other chiral molecules, such as secondary alcohols, via NMR spectroscopy. researchgate.net The significant chemical shift differences observed in the ¹⁹F NMR spectra of diastereomers formed with these fluorine-containing agents are much greater than those obtained with ¹H NMR, making the assignment of absolute configuration more reliable. acs.org

Advanced Applications in Organic Synthesis and Medicinal Chemistry

Chiral Derivatizing Agents

The determination of enantiomeric excess (e.e.) and the assignment of absolute configuration are critical tasks in modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dramatically impact its pharmacological activity. alpha-Fluorophenylacetic acid derivatives have been instrumental in the development of highly effective chiral derivatizing agents (CDAs) for use in Nuclear Magnetic Resonance (NMR) spectroscopy.

Development of α-Cyano-α-fluorophenylacetic Acid (CFPA) as an Enantiomeric Excess Determining Reagent

In the quest for more efficient and sensitive reagents for determining enantiomeric excess, α-cyano-α-fluorophenylacetic acid (CFPA) was developed as a superior alternative to the commonly used Methoxy(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. The design of CFPA was driven by the need for a reagent that could produce larger chemical shift differences (Δδ) in the NMR spectra of the resulting diastereomeric derivatives, thereby allowing for more accurate and straightforward determination of enantiomeric purity.

The synthesis of optically active CFPA has been achieved through methods such as the kinetic resolution of racemic CFPA ethyl ester mediated by enzymes like Candida rugosa lipase (B570770) (CRL). This enzymatic approach provides access to enantiomerically pure forms of the reagent, which are essential for its application.

Application in Absolute Configuration Determination of Chiral Secondary Alcohols and Amines via NMR Spectroscopy

CFPA has proven to be a highly effective reagent for determining the absolute configuration of chiral secondary alcohols and primary amines. The methodology involves the conversion of the chiral analyte into two distinct diastereomers by derivatization with both enantiomers of CFPA. Subsequent analysis of the ¹H and ¹⁹F NMR spectra of these diastereomers allows for the assignment of the absolute configuration of the original molecule. ossila.comresearchgate.net

The principle behind this application lies in the differential shielding effects experienced by the nuclei of the diastereomeric derivatives in the magnetic field of the NMR spectrometer. These differences in shielding result in distinct chemical shifts for corresponding protons and fluorine atoms in the two diastereomers. By analyzing the sign of the difference in chemical shifts (Δδ), the spatial arrangement of the substituents around the chiral center of the alcohol or amine can be reliably deduced. ossila.comresearchgate.net This method is a powerful tool for the stereochemical elucidation of a wide range of chiral molecules.

Comparison with Methoxy(trifluoromethyl)phenylacetic Acid (MTPA)

The superiority of CFPA over MTPA as a chiral derivatizing agent has been demonstrated through comparative studies. Research has shown that the chemical shift differences (Δδ) observed for diastereomeric derivatives of CFPA are significantly larger than those for the corresponding MTPA derivatives. Specifically, the Δδ values in ¹⁹F NMR spectra for CFPA derivatives can be up to five times greater, and in ¹H NMR spectra, they can be twice as large as those for MTPA derivatives. researchgate.net

This enhanced spectral separation is a key advantage of CFPA, as it simplifies the analysis and increases the accuracy of enantiomeric excess determination, especially for compounds where the chiral center is remote from the derivatizing agent. researchgate.net The larger Δδ values provided by CFPA make it a more sensitive and reliable tool for chiral analysis in solution.

Table 1: Comparison of NMR Chemical Shift Differences (Δδ) for Diastereomeric Derivatives of CFPA and MTPA

| Analyte Type | Nucleus | CFPA Δδ | MTPA Δδ | Fold Increase with CFPA |

|---|---|---|---|---|

| Secondary Alcohols | ¹⁹F | Significantly Larger | Standard | ~5x |

| Secondary Alcohols | ¹H | Larger | Standard | ~2x |

| Primary Amines | ¹⁹F | Significantly Larger | Standard | ~5x |

| Primary Amines | ¹H | Larger | Standard | ~2x |

Building Blocks for Complex Molecule Synthesis

Beyond its application in chiral analysis, this compound serves as a valuable building block for the synthesis of more complex and biologically active molecules. The presence of the fluorine atom can impart desirable properties to the final product, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity.

Synthesis of Pharmaceuticals and Agrochemicals

Fluorinated phenylacetic acid derivatives are important intermediates in the production of a variety of pharmaceuticals and agrochemicals. ossila.combiesterfeld.no The introduction of a difluoromethylene group into a molecular scaffold, which can be achieved using α,α-difluorophenylacetic acid, is a common strategy in the design of new drugs and crop protection agents. ossila.com The stability of the C-F bond and the unique electronic effects of fluorine make these building blocks attractive for modifying the properties of bioactive molecules. nih.gov

In the agrochemical sector, derivatives of phenylacetic acid have been utilized in the synthesis of fungicides and herbicides. For example, certain phenylacetic acid derivatives are precursors to compounds that exhibit fungicidal activity. google.com While specific, large-scale applications of this compound in agrochemicals are not as extensively documented as in pharmaceuticals, the general importance of fluorinated building blocks in this industry suggests its potential and actual use in the synthesis of modern crop protection products. biesterfeld.nonbinno.com

Precursors for NSAIDs

A significant application of this compound derivatives is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly those belonging to the profen class. These drugs are widely used for their analgesic, anti-inflammatory, and antipyretic properties.

One of the most notable examples is the use of fluorinated phenylacetic acid derivatives as precursors for the synthesis of Flurbiprofen (B1673479) . nih.govgoogle.comallindianpatents.com Flurbiprofen, a 2-(2-fluoro-4-biphenylyl)propionic acid, is a potent NSAID used to treat arthritis and pain. Synthetic routes to Flurbiprofen can involve the use of precursors derived from fluorinated phenylacetic acids. The synthesis of Flurbiprofen analogues with modified properties has also been reported, starting from related fluorinated building blocks. nih.govresearchgate.net

Furthermore, the general structure of many profens, which are α-arylpropionic acids, makes this compound a conceptually relevant starting point for the synthesis of other members of this class, such as Ibuprofen (B1674241) and Ketoprofen (B1673614), through various synthetic transformations. nih.gov The development of synthetic methodologies for α-fluorinated NSAIDs highlights the importance of α-fluorophenylacetic acid as a key intermediate in medicinal chemistry. mdpi.com

Formation of Fluorinated Heterocyclic Compounds

This compound and its derivatives serve as valuable building blocks in the synthesis of complex fluorinated heterocyclic compounds. These heterocycles are significant scaffolds in medicinal chemistry and materials science. uzh.ch A notable application involves the construction of fluorinated chromen-4-one rings, which form the core of various biologically active molecules. nih.gov

For instance, the synthesis of Umbralisib, a drug containing a fluorinated chromen-4-one core, utilizes a derivative of fluorophenylacetic acid. nih.gov The process begins with 3-fluorophenylacetic acid, which is first converted into its corresponding acid chloride. nih.gov This reactive intermediate then undergoes an acylation reaction with 4-fluoroanisole. nih.gov The resulting compound is subsequently treated with propionic anhydride (B1165640), which leads to an acylation and a subsequent cyclocondensation reaction to form the desired fluorinated chromen-4-one heterocyclic ring system. nih.gov This synthetic strategy demonstrates the utility of fluorinated phenylacetic acids as precursors for creating elaborate heterocyclic structures that incorporate fluorine atoms at specific positions.

The presence of electron-withdrawing fluoroalkyl groups can enhance the reactivity of substrates in cycloaddition reactions, which is a key method for constructing heterocyclic rings. nih.gov While not a direct use of this compound itself, the principles underlying the reactivity of fluorinated synthons are relevant. Polyfluoroalkyl thiocarbonyl compounds, for example, are excellent dienophiles for preparing sulfur-containing heterocycles due to the electron-withdrawing nature of the fluoroalkyl group. nih.gov This highlights the broader role of fluorinated carboxylic acid derivatives and related structures in facilitating the formation of diverse heterocyclic systems. researchgate.net

Research on Biological Activity and Mechanisms of Derivatives

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their potential as enzyme inhibitors, a cornerstone of drug discovery. The introduction of the fluorophenyl moiety can significantly influence binding affinity and inhibitory potency against various enzymatic targets.

One area of investigation is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, which are targets for managing type 2 diabetes. mdpi.comarxiv.org Studies on a series of 6-halogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides revealed that the nature of the substituent on the phenyl ring plays a crucial role in inhibitory activity. For example, a derivative featuring a 2-(4-fluorophenyl) group exhibited moderate inhibitory activity against α-glucosidase, with a half-maximal inhibitory concentration (IC₅₀) value of 7.47 ± 0.05 µM. mdpi.com The same compound showed significantly reduced activity against α-amylase (IC₅₀ = 36.35 ± 0.01 µM). mdpi.com In contrast, a related compound with a 2-(4-chlorophenyl) group displayed the highest activity against α-glucosidase (IC₅₀ = 0.92 ± 0.01 µM), suggesting that the specific halogen and its electronic properties are key determinants of potency. mdpi.com

In another context, fluorinated analogues of aminopterin, a known antifolate, were evaluated as inhibitors of dihydrofolate reductase. nih.gov A derivative with a fluorine substitution in the 3'-position of the p-aminobenzoyl group bound two- to threefold more tightly to the enzyme from bacterial and human sources than the parent compound, aminopterin. nih.gov This enhancement in binding affinity underscores the strategic value of incorporating fluorine to improve enzyme inhibition.

Table 1: Enzyme Inhibitory Activity of Selected 2-Aryl Dihydroquinazoline 3-Oxide Derivatives

| Compound | 2-Aryl Substituent | Target Enzyme | IC₅₀ (µM) |

|---|---|---|---|

| 3b | 2-(4-fluorophenyl) | α-glucosidase | 7.47 ± 0.05 mdpi.com |

| 3b | 2-(4-fluorophenyl) | α-amylase | 36.35 ± 0.01 mdpi.com |

| 3c | 2-(4-chlorophenyl) | α-glucosidase | 0.92 ± 0.01 mdpi.com |

Receptor Binding Studies

While specific receptor binding studies for derivatives of this compound are not extensively detailed in the available literature, the mechanism of action for many biologically active molecules involves binding to specific receptors or the active sites of enzymes. The data from enzyme inhibition studies implicitly confirms that these molecules can effectively bind to the active sites of their target enzymes. mdpi.comnih.gov For example, the tight binding of 3'-fluoroaminopterin (B1664136) to dihydrofolate reductase indicates a strong interaction with the enzyme's active site, even if it is not formally termed a "receptor binding study". nih.gov The structural modifications introduced by the fluorophenylacetic acid moiety—such as altered electronics, conformation, and potential for new hydrogen bonds—can modulate these binding interactions, leading to enhanced affinity and selectivity for a given biological target.

Exploration of Biologically Active Molecules from Fluorinated Carboxylic Acids

Fluorinated carboxylic acids, including fluorophenylacetic acids, are important intermediates in the synthesis of pharmacologically active compounds. google.com A prominent example is their use in the preparation of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used in the treatment of type II diabetes. google.com Trifluorophenylacetic acids, in particular, are employed in the synthesis of these enzyme inhibitors. google.com The incorporation of the fluorinated phenylacetic moiety is a strategic design element intended to confer desirable pharmacokinetic and pharmacodynamic properties to the final drug molecule.

The broader field of medicinal chemistry has seen a surge in the use of fluorinated building blocks. e-bookshelf.de The unique properties of fluorine, such as its high electronegativity and small size, allow it to modulate the electronic and steric properties of a molecule, often leading to improved biological activity. whitman.edu Natural carboxylic acids themselves are known to possess a wide range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. mdpi.com By extension, the introduction of fluorine to these carboxylic acid scaffolds represents a rational approach to discovering novel and potent therapeutic agents.

In Vitro Cytotoxicity of Derivatives

Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, demonstrating their potential as anticancer agents. nih.gov

A study focused on a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives which were screened for their in-vitro cytotoxicity against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. nih.govsemanticscholar.org The results indicated that these compounds act as potent anticancer agents, with their activity being highly dependent on the other substituents on the molecule. nih.gov For instance, compounds bearing a nitro moiety (2a-2c) showed a higher cytotoxic effect than those with a methoxy (B1213986) moiety (2d-2f). nih.gov Specifically, compound 2b , with a meta-nitro substituent, was one of the most active against the PC3 cell line, with an IC₅₀ value of 52 µM. nih.gov Compound 2c , with a para-nitro substituent, was the most active against the MCF-7 cell line, with an IC₅₀ of 100 µM. nih.gov

Similarly, new semi-synthetic phenoxy acetamide (B32628) derivatives have shown significant cytotoxic efficacy against liver cancer (HepG2) and breast cancer (MCF-7) cell lines. mdpi.com Another study on mono- or di-fluorinated derivatives of flavone-8-acetic acid (FAA) also reported direct cytotoxicity against human ovarian adenocarcinoma cell lines. researchgate.net These findings highlight that the fluorophenylacetic acid scaffold can be a key component in the design of new molecules with potent cytotoxic effects.

Table 2: In Vitro Cytotoxicity (IC₅₀) of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

| Compound | Substituent on N-phenyl ring | Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| 2b | m-Nitro | PC3 | 52 nih.gov |

| 2c | p-Nitro | PC3 | 80 nih.gov |

| 2c | p-Nitro | MCF-7 | 100 nih.gov |

| Imatinib (Ref.) | - | PC3 | 40 nih.gov |

| Imatinib (Ref.) | - | MCF-7 | 98 nih.gov |

Impact on Biological Properties (Lipophilicity, Solubility, and Metabolic Stability)

The incorporation of an this compound moiety into a larger molecule can profoundly influence its fundamental physicochemical properties, which in turn dictate its biological behavior.

Metabolic Stability: Metabolic stability refers to a compound's resistance to biotransformation by metabolic enzymes. springernature.comresearchgate.net High metabolic stability is often a desirable trait as it can lead to a longer biological half-life. nih.gov The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. Therefore, introducing fluorine at a metabolically vulnerable position is a common strategy to enhance metabolic stability. nih.govresearchgate.net Studies on analogues of 2-phenylaminophenylacetic acid have shown that structural modifications, including halogenation, cause noticeable changes in metabolic stability and the formation of reactive metabolites. nih.gov Thus, derivatives of this compound are expected to have altered metabolic profiles compared to their non-fluorinated counterparts, potentially leading to improved pharmacokinetic properties. nih.gov

Computational and Theoretical Studies in Synthesis Design

Computational and theoretical methods are increasingly pivotal in understanding and predicting the behavior of molecules, thereby guiding synthetic strategies. For α-fluorophenylacetic acid, these studies provide insights into reaction mechanisms and potential applications, although direct computational studies on this specific molecule are not extensively documented. The following sections explore theoretical approaches by drawing parallels with closely related fluorinated compounds.

DFT Computational Studies in Reaction Mechanisms

A detailed first-principle study on 2-(2-halophenyl)acetic acids (where halo = fluoro, chloro, bromo) utilized DFT to analyze their reactivity and vibrational spectra. Such studies typically involve optimizing the molecular geometry, calculating vibrational frequencies to confirm stability, and mapping the potential energy surface of a reaction to identify the lowest energy pathway. For a molecule like α-fluorophenylacetic acid, DFT could be employed to:

Elucidate Reaction Pathways: By modeling the interaction of α-fluorophenylacetic acid with various reagents, DFT can help predict the most likely products and the transition states involved. For instance, in nucleophilic substitution reactions at the α-carbon, DFT can calculate the activation energies for different nucleophiles, providing insights into reaction kinetics.

Understand Stereoselectivity: In reactions where α-fluorophenylacetic acid is a substrate for chiral catalysts, DFT can be used to model the diastereomeric transition states, explaining the origin of enantioselectivity.

Analyze Spectroscopic Data: DFT calculations can predict vibrational (infrared and Raman) and NMR spectra, which can be compared with experimental data to confirm the structure of reaction products and intermediates.

A comparative DFT study on the reaction of iminoacetic acid with formamide (B127407) highlights the methodology's capability to elucidate complex reaction mechanisms, including the role of catalysts and the competition between different reaction pathways. chemrxiv.org This approach could be similarly applied to understand the synthesis and reactivity of α-fluorophenylacetic acid.

Molecular Dynamics Simulations in Electrolyte Additives

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. While direct MD simulation studies of α-fluorophenylacetic acid as an electrolyte additive are not found in the current literature, the field of electrolyte design for batteries frequently employs MD to understand the role of fluorinated additives.

Fluorinated compounds are often used as additives in electrolytes for lithium-ion batteries to improve performance and safety. MD simulations in this context can reveal how these additives influence the electrolyte's properties at a molecular level. For a hypothetical scenario where α-fluorophenylacetic acid is considered as an electrolyte additive, MD simulations could provide insights into:

Solvation Shell Structure: MD can model how lithium ions are solvated by the electrolyte components and how the presence of α-fluorophenylacetic acid might alter the composition and structure of the primary solvation shell.

Ion Transport Properties: By simulating the movement of ions over time, MD can be used to calculate transport properties such as ionic conductivity and diffusion coefficients. This would help in assessing whether the addition of α-fluorophenylacetic acid enhances or hinders ion mobility.

Electrolyte-Electrode Interface: MD simulations can model the solid-electrolyte interphase (SEI), a critical layer that forms on the electrode surface and dictates battery performance and longevity. The simulation could predict how α-fluorophenylacetic acid participates in the formation and composition of the SEI.

Recent studies have utilized MD simulations to investigate the effects of various fluorinated additives in electrolytes, providing a blueprint for how α-fluorophenylacetic acid could be studied. nih.gov These simulations often employ polarizable force fields to accurately capture the electrostatic interactions that are crucial in electrolyte systems.

Biotransformation and Microbial Studies

The biotransformation of organofluorine compounds is a significant area of research, driven by the need to remediate environmental pollutants and to develop greener synthetic methods. α-Fluorophenylacetic acid serves as a model substrate in many of these studies.

Microbial Defluorination of Organofluorine Compounds

Microbial defluorination is the process by which microorganisms cleave the carbon-fluorine bond, a critical step in the biodegradation of fluorinated organic compounds. Several bacterial strains, particularly from the genus Pseudomonas, have been shown to metabolize α-fluorophenylacetic acid.

In a key biotransformation pathway, α-fluorophenylacetic acid is used as the sole carbon and energy source by recombinant Pseudomonas putida. The initial and necessary step in this metabolic pathway is the liberation of the toxic fluoride (B91410) ion. researchgate.net This process is catalyzed by enzymes known as defluorinases. The defluorination of α-fluorophenylacetic acid yields mandelic acid, which then enters the mandelic acid pathway and is further metabolized through the tricarboxylic acid (TCA) cycle. researchgate.net

The rate of enzymatic defluorination can be substantial. For example, the defluorinase from Delftia acidovorans expressed in P. putida exhibits a high activity with α-fluorophenylacetic acid, leading to a significant flux of fluoride release. nih.gov

Interactive Data Table: Microbial Defluorination of α-Fluorophenylacetic Acid

| Microorganism | Enzyme | Product of Defluorination | Specific Activity (µmol min⁻¹ mg⁻¹) |

| Pseudomonas putida (recombinant) | Defluorinase (from Delftia acidovorans B) | (S)-Mandelic acid | 14.5 |

| Pseudomonas putida (recombinant) | Defluorinase 1 (DEF1) | (S)-Mandelic acid | 14 ± 1 |

| Pseudomonas putida (recombinant) | Defluorinase 2 (DEF2) | (S)-Mandelic acid | 33 ± 1 |

Enantioselectivity of Defluorinase Enzymes

Defluorinase enzymes often exhibit a high degree of stereoselectivity. Experimental and computational modeling methods have demonstrated that the defluorinase from Delftia acidovorans B has complete enantioselectivity for the (S)-enantiomer of α-fluorophenylacetic acid. nih.gov This means that only (S)-α-fluorophenylacetic acid is converted to (R)-mandelic acid, while the (R)-enantiomer is not metabolized.

This high enantioselectivity is synthetically valuable, as it allows for the kinetic resolution of racemic α-fluorophenylacetic acid to produce enantiopure (R)-α-fluorophenylacetic acid and (R)-mandelic acid. A study investigating the substrate scope of a defluorinase (FAcD from Rhodopseudomonas palustris) confirmed this high preference for the (S)-substrate, leading to an extremely high selectivity factor (E > 500) in the kinetic resolution of rac-2-fluoro-2-phenylacetic acid. researchgate.net

Microbial Response to Fluoride Anion Release

The enzymatic cleavage of the C-F bond in α-fluorophenylacetic acid releases fluoride anions (F⁻) into the cytoplasm, which is toxic to microorganisms. The intracellular accumulation of fluoride can inhibit essential metabolic enzymes and disrupt cellular processes. Consequently, microbes that can degrade organofluorine compounds have evolved mechanisms to tolerate and respond to fluoride stress.

Studies on P. putida engineered to metabolize α-fluorophenylacetic acid have revealed several key responses to the internally generated fluoride:

Morphological Changes: Exposure to fluoride from the degradation of α-fluorophenylacetic acid can induce significant changes in cell morphology. nih.gov

Adaptive Evolution: When subjected to serial transfer with α-fluorophenylacetic acid as the sole carbon source, P. putida strains undergo adaptive evolution. researchgate.netnih.gov This adaptation leads to a shorter lag phase and a higher growth yield. Genomic sequencing of these adapted strains has revealed a decrease in the copy number of the plasmid carrying the defluorinase gene. researchgate.netnih.gov This reduction in gene dosage lowers the rate of fluoride release, thereby mitigating its toxic effects while still allowing the cell to utilize the carbon source.

The concentration of fluoride released into the medium can be substantial, with levels up to 50 mM being observed during the degradation of other fluorinated substrates like 2-fluoropropionic acid by the same recombinant P. putida strain. nih.gov

Interactive Data Table: Effects of Fluoride Release from α-Fluorophenylacetic Acid Degradation on P. putida

| Parameter | Observation | Reference |

| Growth Yield | Significantly lowered compared to growth on (S)-mandelic acid. | nih.gov |

| Lag Phase | Extended lag phase observed during growth. | researchgate.net |

| Growth Rate | Slower growth rate compared to non-fluorinated substrate. | nih.gov |

| Cell Morphology | Significant morphological changes observed. | nih.gov |

| Adaptive Response | Decreased defluorinase gene copy number to reduce fluoride toxicity. | researchgate.netnih.gov |

Analytical and Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural and stereochemical analysis of α-Fluorophenylacetic acid. Different nuclei, including ¹H, ¹⁹F, and ¹³C, provide complementary information.

¹H NMR for Structural and Stereochemical Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is crucial for confirming the structural integrity of α-Fluorophenylacetic acid. The spectrum provides information on the chemical environment of the protons in the molecule. For stereochemical analysis, chiral solvating agents can be used to differentiate the signals of the enantiomers, allowing for the determination of enantiomeric excess. In a study on the enzymatic resolution of racemic α-fluorophenylacetic acid, ¹H NMR was used to analyze the diastereomeric amides formed with (R)-1-(1-naphthyl)ethylamine, enabling the quantification of the enantiomers.

¹⁹F NMR for Chemical Shift Differences and Enantiomeric Excess Determination

Fluorine-19 NMR (¹⁹F NMR) is a particularly powerful technique for analyzing fluorinated organic compounds like α-Fluorophenylacetic acid due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus. The chemical shift of the fluorine atom is highly sensitive to its stereochemical environment. This property is exploited to determine the enantiomeric excess of α-Fluorophenylacetic acid. By converting the enantiomers into diastereomeric derivatives using a chiral auxiliary, distinct signals for each diastereomer can be observed in the ¹⁹F NMR spectrum, allowing for precise quantification of the enantiomeric ratio. For instance, the enantiomeric excess of α-fluorophenylacetic acid has been determined by ¹⁹F NMR analysis of its corresponding acyl chlorides.

Table 1: ¹⁹F NMR Data for Enantiomeric Excess Determination

| Chiral Derivatizing Agent | Diastereomer 1 Signal (ppm) | Diastereomer 2 Signal (ppm) | Application |

| (R)-1-(1-naphthyl)ethylamine | Varies | Varies | Determination of enantiomeric purity of α-Fluorophenylacetic acid. |

| Chiral Alcohols | Varies | Varies | Formation of diastereomeric esters for enantiomeric excess analysis. |

¹³C NMR for Structural Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of α-Fluorophenylacetic acid. The spectrum reveals the chemical shifts of the carboxylic acid carbon, the α-carbon, and the carbons of the phenyl ring. A key feature is the carbon-fluorine coupling (J-coupling), which provides definitive evidence for the position of the fluorine atom. The large one-bond coupling constant (¹JCF) between the α-carbon and the fluorine atom is particularly characteristic and aids in structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry (MS) is utilized to determine the molecular weight and to study the fragmentation patterns of α-Fluorophenylacetic acid. This technique provides crucial information that confirms the identity of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which further validates the elemental composition of the molecule.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for the unambiguous determination of the absolute configuration of chiral molecules. To determine the absolute stereochemistry of α-Fluorophenylacetic acid, a single crystal of a salt formed between one of its enantiomers and a chiral amine of known absolute configuration is prepared. The diffraction pattern of X-rays passing through the crystal allows for the construction of a three-dimensional model of the molecule, revealing the spatial arrangement of its atoms and thus its absolute configuration. For example, the absolute configuration of (+)-α-fluorophenylacetic acid was established as (S) through the X-ray crystallographic analysis of its salt with (R)-(+)-α-phenylethylamine.

Kinetic Studies for Reaction Rate and Mechanism Elucidation

Kinetic studies are performed to understand the rates and mechanisms of reactions involving α-Fluorophenylacetic acid, particularly in enzymatic resolutions. By monitoring the reaction progress over time, researchers can determine kinetic parameters such as the reaction rate and the stereoselectivity of the enzyme. These studies are essential for optimizing reaction conditions and for gaining insight into the enzyme's mechanism of action. For instance, kinetic studies have been employed to investigate the lipase-catalyzed esterification of α-Fluorophenylacetic acid, revealing the enzyme's preference for one enantiomer over the other.

Chromatographic Techniques for Isomer Separation and Purity Control

The analysis of α-fluorophenylacetic acid in research and pharmaceutical applications necessitates robust chromatographic methods to ensure the separation of its isomers and to control its chemical purity. Due to the subtle structural differences between its positional and stereoisomers, specialized chromatographic techniques are essential for accurate quantification and isolation.

The presence of positional isomers, such as 2-fluorophenylacetic acid, 3-fluorophenylacetic acid, and 4-fluorophenylacetic acid, in a sample of α-fluorophenylacetic acid can arise from non-selective synthesis methods. nih.govnih.gov Since these isomers can exhibit different biological activities and toxicities, their separation and control are critical, particularly in pharmaceutical development. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of these positional isomers.

Research has demonstrated the successful separation of 2-, 3-, and 4-fluorophenylacetic acid using mixed-mode chromatography. sielc.com A study utilizing a Primesep SB reverse-phase column, which has mixed-mode capabilities, achieved precise resolution of these isomers. sielc.com The separation is influenced by the mobile phase composition, with different selectivities observed when using formic acid or acetic acid as a buffer. sielc.com The choice of the organic modifier in the mobile phase has been identified as a key factor in achieving acceptable separation. nih.gov

A thermodynamic analysis of the separation of these isomers revealed that the selectivity between 2- and 4-fluorophenylacetic acid is primarily an enthalpic process. nih.gov In contrast, the separation of 4- and 3-fluorophenylacetic acid is driven by entropy. nih.gov These findings highlight the complex interactions between the analytes, the stationary phase, and the mobile phase that govern the separation.

For the separation of enantiomers of α-fluorophenylacetic acid, chiral chromatography is employed. Gas Chromatography (GC) on a chiral stationary phase can be utilized, often after derivatization of the carboxylic acid to an ester to improve volatility. researchgate.net Chiral stationary phases (CSPs) for GC, such as those based on cyclodextrins or polysiloxanes with chiral selectors, can provide enantioselective interactions. nih.gov

In addition to GC, HPLC and Supercritical Fluid Chromatography (SFC) with chiral stationary phases are powerful techniques for enantiomer separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are commonly used for the resolution of racemic mixtures of acidic compounds like α-fluorophenylacetic acid. nih.gov The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation. nih.gov In some cases, coupling an achiral column with a chiral column in an SFC system can simplify the purification process by removing achiral impurities in a single run.

Purity control of α-fluorophenylacetic acid involves the detection and quantification of any impurities, including positional isomers, enantiomeric impurities, and any by-products from the synthesis. Validated HPLC methods are the standard for purity assessment in the pharmaceutical industry. nih.gov A typical method would involve a reversed-phase column, such as a C18, and a gradient elution with a buffered aqueous mobile phase and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov Detection is commonly performed using a UV detector. sielc.com Method validation would include assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure the method is reliable for its intended purpose. nih.govnih.gov

Interactive Data Table: HPLC Separation of Fluorophenylacetic Acid Isomers sielc.com

| Parameter | Condition 1 | Condition 2 |

| Column | Primesep SB, 4.6x250 mm, 5 µm, 100A | Primesep SB, 4.6x250 mm, 5 µm, 100A |

| Mobile Phase | MeCN/H2O - 40/60% | MeCN/H2O - 60/40% |

| Buffer | Formic Acid - 0.2% | Acetic Acid - 2.0% |

| Flow Rate | 1.0 ml/min | 1.0 ml/min |

| Detection | UV 264 nm | UV 264 nm |

| Analytes | 2-FPAA, 3-FPAA, 4-FPAA | 2-FPAA, 3-FPAA, 4-FPAA |

Q & A

Q. How should researchers address potential biases in structure-activity relationship (SAR) studies of this compound analogs?

- Methodological Answer : Pre-register hypotheses on platforms like Open Science Framework. Use activity cliffs analysis to identify outliers. Apply machine learning (e.g., random forests) to detect hidden variables influencing bioactivity. Disclose all synthetic attempts, including failed reactions, to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.